N-(3-chloro-2-methylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide N-(3-chloro-2-methylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1286702-96-2
VCID: VC11872384
InChI: InChI=1S/C19H19ClN6O3/c1-12-14(20)3-2-4-15(12)23-16(27)10-26-11-22-17-13(18(26)28)9-21-19(24-17)25-5-7-29-8-6-25/h2-4,9,11H,5-8,10H2,1H3,(H,23,27)
SMILES: CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4
Molecular Formula: C19H19ClN6O3
Molecular Weight: 414.8 g/mol

N-(3-chloro-2-methylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide

CAS No.: 1286702-96-2

Cat. No.: VC11872384

Molecular Formula: C19H19ClN6O3

Molecular Weight: 414.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-2-methylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide - 1286702-96-2

Specification

CAS No. 1286702-96-2
Molecular Formula C19H19ClN6O3
Molecular Weight 414.8 g/mol
IUPAC Name N-(3-chloro-2-methylphenyl)-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide
Standard InChI InChI=1S/C19H19ClN6O3/c1-12-14(20)3-2-4-15(12)23-16(27)10-26-11-22-17-13(18(26)28)9-21-19(24-17)25-5-7-29-8-6-25/h2-4,9,11H,5-8,10H2,1H3,(H,23,27)
Standard InChI Key QNRVWEWLSRGIDV-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4
Canonical SMILES CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4

Introduction

N-(3-chloro-2-methylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d] diazin-3-yl]acetamide is a complex organic compound with a molecular formula of C19H19ClN6O3 and a molecular weight of 414.8 g/mol . This compound belongs to the class of pyrimido[4,5-d] diazine derivatives, which are known for their diverse biological activities. The presence of a morpholine ring and a chloro-substituted phenyl group suggests potential therapeutic properties, including interactions with various biological targets.

Synthesis and Preparation

The synthesis of N-(3-chloro-2-methylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d] diazin-3-yl]acetamide typically involves multi-step reactions that require careful selection of starting materials and conditions. Common synthetic routes may involve the formation of the pyrimido[4,5-d] diazine core followed by the introduction of the morpholine and chloro-substituted phenyl groups.

Biological Activities and Potential Applications

While specific biological activities of N-(3-chloro-2-methylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d] diazin-3-yl]acetamide have not been extensively documented, compounds within the pyrimido[4,5-d] diazine class are generally explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of a morpholine ring and a chloro-substituted phenyl group suggests that this compound could interact with various biological targets, making it a candidate for further pharmacological studies.

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